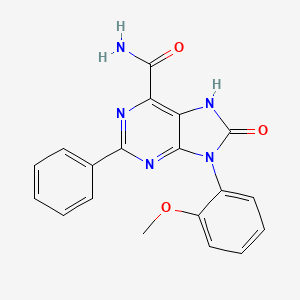

![molecular formula C16H16N2OS2 B2587630 3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-27-9](/img/structure/B2587630.png)

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

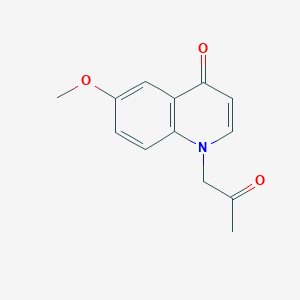

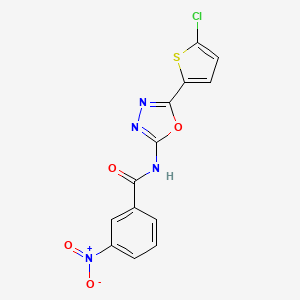

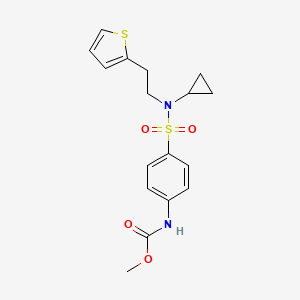

The compound “3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones are important pharmacophores that have previously required a three-step synthesis . They are emerging scaffolds in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of this class of compounds can be achieved via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This green approach provides an efficient route to the thieno[2,3-d]pyrimidin-4-one system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its unique IR band . The compound has a molecular weight of 256.32 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its unique IR band . The compound has a molecular weight of 256.32 .Scientific Research Applications

Anti-HIV Activity

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives has shown potential anti-HIV-1 activity. These compounds, including various substituents on the pyrimidine ring, were evaluated for their virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, showing promising results in suppressing viral reproduction at specific concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).

Synthesis and Antiproliferative Evaluation

New derivatives of thieno[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies focus on understanding the structure-activity relationship of these compounds and exploring their potential as anticancer agents. The synthesis approach often involves one-pot reactions or specific modifications to introduce different functional groups, aiming to enhance their biological activity and selectivity toward cancer cells (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-Inflammatory Agents

Research on thieno[2,3-d]pyrimidin-4-one derivatives also includes their evaluation as antimicrobial and anti-inflammatory agents. The incorporation of different substituents into the thieno[2,3-d]pyrimidine scaffold has been shown to enhance antibacterial, antifungal, and anti-inflammatory activities. These studies contribute to the discovery of new therapeutic agents that could be effective against various bacterial and fungal infections, as well as conditions associated with inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

The exploration of thieno[2,3-d]pyrimidin-4-one derivatives for their antitumor activity is a significant area of research. These compounds have been synthesized and tested against various cancer cell lines to assess their potential as anticancer drugs. The studies aim to identify compounds with potent antitumor activity and favorable selectivity profiles, contributing to the development of new anticancer therapeutics (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Thieno[2,3-d]pyrimidin-4-one derivatives have been investigated for their antimicrobial properties. The synthesis of new compounds and their evaluation against a range of microbial strains highlight their potential as antimicrobial agents. This research contributes to addressing the growing concern of antibiotic resistance by providing new compounds that could be developed into effective antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Mechanism of Action

Target of action

Thieno[2,3-d]pyrimidin-4-one derivatives have been found to exhibit inhibitory activity against certain types of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR/ErbB-2) . These receptors play a crucial role in the regulation of cell growth and differentiation .

Biochemical pathways

The inhibition of tyrosine kinases can affect multiple biochemical pathways, including those involved in cell growth, differentiation, and survival . This can lead to the suppression of tumor growth in cancerous cells .

Result of action

The result of the action of thieno[2,3-d]pyrimidin-4-one derivatives can vary depending on the specific compound and its targets. The inhibition of tyrosine kinases can lead to the suppression of tumor growth in cancerous cells .

Future Directions

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-8-6-5-7-12(9(8)2)18-15(19)13-10(3)11(4)21-14(13)17-16(18)20/h5-7H,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYSSEJGFNHLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![6-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587558.png)

![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)

![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)